2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O3S/c13-12(14,15)23-8-3-1-7(2-4-8)18-9(21)6-24-11-19-17-5-10(22)20(11)16/h1-5H,6,16H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIQQMQTWYTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazine ring can produce different triazine derivatives .
Scientific Research Applications
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazine ring and sulfanyl group are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function. The trifluoromethoxyphenyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
*Calculated based on molecular formula.
Key Observations:
- Triazine vs. Triazole Cores : The target compound’s 1,2,4-triazin-3-yl core (vs. triazole in ) may confer distinct electronic properties due to the additional nitrogen atom, influencing binding to biological targets.
- Trifluoromethoxy vs.
- Amino and Oxo Groups: The 4-amino-5-oxo substitution in the target compound is critical for hydrogen bonding with enzymatic active sites, a feature shared with 710988-27-5 but absent in 732994-04-6 (cyclopropyl substitution) .
Anti-Exudative Activity:
- Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s trifluoromethoxy group may further modulate COX-2 inhibition, though specific data are pending.
- The 3,4,5-trimethoxyphenyl substituent in 710988-27-5 showed enhanced anti-inflammatory activity in preclinical models, likely due to improved receptor affinity.
Antimicrobial Potential:
Biological Activity
The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the triazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- Chemical Formula : C₉H₁₀N₆O₃S
- Molecular Weight : 246.28 g/mol
- IUPAC Name : this compound
- Canonical SMILES : O=C(Nc1noc(c1)C)CSc1nncc(=O)n1N
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of triazine compounds have shown activity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of triazine derivatives on human tumor cell lines. The results demonstrated that certain compounds led to G2/M phase arrest in melanoma cells, highlighting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that similar triazine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Table: Antibacterial Activity of Triazine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazine A | E. coli | 8 |
| Triazine B | S. aureus | 16 |
| 2-(Target Compound) | P. aeruginosa | 32 |
The proposed mechanism for the biological activity of triazine compounds includes:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression through microtubule destabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
